molecular formula C13H23NO2 B7501322 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one

3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one

Numéro de catalogue B7501322
Poids moléculaire: 225.33 g/mol
Clé InChI: RUVGHRYLNFOMQM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one, also known as CPP or CPP-115, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a GABA aminotransferase inhibitor, which means that it inhibits the breakdown of GABA in the brain, leading to an increase in GABA levels. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and is involved in various physiological and pathological processes.

Mécanisme D'action

3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytic and anticonvulsant drugs.
Biochemical and Physiological Effects:
The increase in GABA levels induced by 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 leads to an increase in inhibitory neurotransmission, which can have various biochemical and physiological effects. In animal models, 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 has been shown to reduce neuronal excitability, increase seizure threshold, and prevent relapse in drug addiction. Moreover, 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 has been shown to have anxiolytic and antidepressant effects, which may be due to its ability to increase GABA levels in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 has several advantages for lab experiments, including its high potency and selectivity for GABA aminotransferase inhibition. Moreover, 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 has been shown to be well-tolerated in animal models and is currently undergoing clinical trials in humans. However, the synthesis of 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 is a complex process that requires expertise in organic chemistry, which may limit its availability for lab experiments.

Orientations Futures

For research on 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 include the evaluation of its safety and efficacy in clinical trials, the development of new analogs with improved pharmacokinetic properties, and the investigation of its potential as a therapeutic agent for other disorders, such as Parkinson's disease and schizophrenia.
Conclusion:
3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The inhibition of GABA aminotransferase by 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 leads to an increase in GABA levels in the brain, which can have various biochemical and physiological effects. 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 has shown promising results in preclinical studies for its therapeutic potential in various neurological and psychiatric disorders, and clinical trials are currently underway to evaluate its safety and efficacy in humans. Future research on 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 includes the development of new analogs and the investigation of its potential as a therapeutic agent for other disorders.

Méthodes De Synthèse

The synthesis of 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 involves the reaction of cyclopentanone with piperidine and hydroxylamine hydrochloride, followed by reduction with sodium borohydride. The final product is obtained through the reaction of the resulting alcohol with propanoyl chloride. The synthesis of 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 is a complex process that requires expertise in organic chemistry.

Applications De Recherche Scientifique

3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 has shown promising results in reducing seizures and preventing relapse in drug addiction. Moreover, 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 has been shown to have anxiolytic and antidepressant effects in animal models. Clinical trials are currently underway to evaluate the safety and efficacy of 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 in humans.

Propriétés

IUPAC Name

3-cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c15-12-7-9-14(10-8-12)13(16)6-5-11-3-1-2-4-11/h11-12,15H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVGHRYLNFOMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.